Tenofovir Isopropyl Carbamate, also known as M1TFV, is a lipophilic and hydrophobic prodrug of Tenofovir, an antiretroviral medication used to treat HIV and Hepatitis B. It is synthesized by replacing the alanyl isopropyl ester found in Tenofovir Alafenamide (TAF) with a docosyl phenyl alanyl ester. This modification aims to increase the compound's lipophilicity and potentially provide ultra-long-acting antiviral effects.
While the specific mechanism of action of Tenofovir Isopropyl Carbamate is not explicitly stated in the abstracts, its parent drug, Tenofovir, functions as a nucleoside reverse transcriptase inhibitor (NRTI). This class of drugs inhibits the reverse transcriptase enzyme necessary for viral replication. The lipophilic modifications in M1TFV are designed to enhance its delivery and potentially provide sustained intracellular concentrations, leading to prolonged antiviral effects.
Tenofovir Isopropyl Carbamate is currently under investigation for its potential as an ultralong-acting antiviral agent against Hepatitis B. One study demonstrates that a single intramuscular injection of NM1TFV, a nanoformulation of M1TFV, successfully suppressed HBV DNA in the blood of mice models for three months. This sustained antiviral activity suggests potential for infrequent dosing regimens, addressing a significant limitation of current daily therapies for chronic HBV.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: